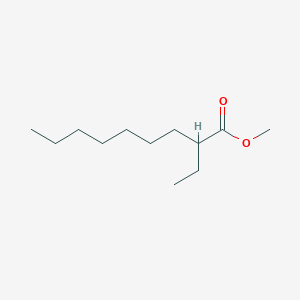![molecular formula C12H5F11O B14640563 [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene CAS No. 55937-49-0](/img/structure/B14640563.png)
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a highly fluorinated hexene chain. This compound is notable for its unique chemical properties, which include high thermal stability, resistance to chemical reactions, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene typically involves the reaction of a fluorinated hexene derivative with phenol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. A common method involves the use of a base, such as potassium carbonate, to deprotonate the phenol, followed by nucleophilic substitution with the fluorinated hexene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: The compound is generally resistant to oxidation due to the presence of fluorine atoms, which provide a protective shield around the carbon atoms.
Reduction: Reduction reactions are also uncommon for this compound, as the fluorinated chain is highly stable.
Substitution: The most common reactions involve nucleophilic substitution, where the fluorinated hexene chain can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reaction Conditions: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the substitution process.
Major Products: The major products of these reactions depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance coatings and materials that require resistance to harsh chemical environments.
Wirkmechanismus
The mechanism by which [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene exerts its effects is primarily through its chemical stability and resistance to degradation. The fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications where long-term durability is required.
Vergleich Mit ähnlichen Verbindungen
- [(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)oxy]benzene
- [(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohex-1-en-1-yl)oxy]benzene
Comparison: [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene is unique due to the specific arrangement of fluorine atoms, which provides a balance between stability and reactivity. Compared to its tridecafluoro counterparts, it offers slightly different reactivity profiles, making it suitable for specific applications where a precise balance of properties is required.
Eigenschaften
CAS-Nummer |
55937-49-0 |
|---|---|
Molekularformel |
C12H5F11O |
Molekulargewicht |
374.15 g/mol |
IUPAC-Name |
1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxybenzene |
InChI |
InChI=1S/C12H5F11O/c13-7(8(14)24-6-4-2-1-3-5-6)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-5H |
InChI-Schlüssel |
QAEMAZYVDSVEDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



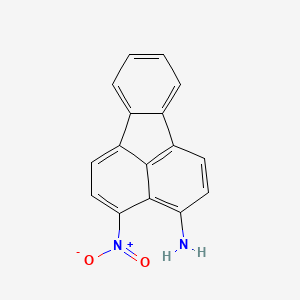
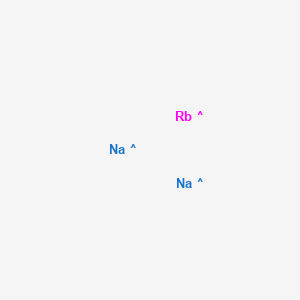

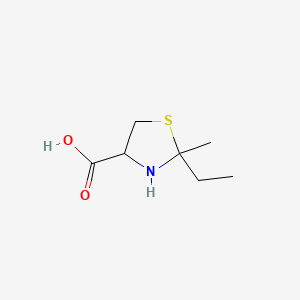

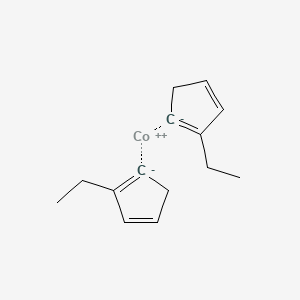
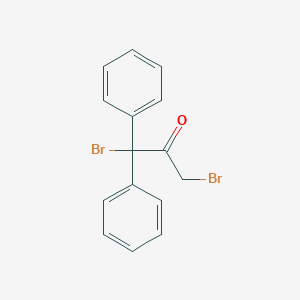
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
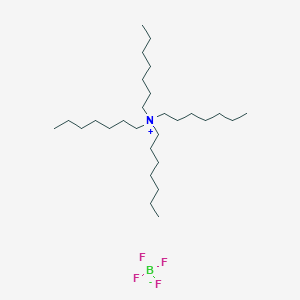
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
